8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one
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Overview
Description
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one is a complex organic compound with significant biological and chemical importance This compound is known for its unique structure, which includes multiple hydroxyl groups and a tetrahydropyrimido[1,2-a]purin-10-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one typically involves multi-step organic reactionsThe final step involves the formation of the tetrahydropyrimido[1,2-a]purin-10-one core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and DNA interaction.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one involves its interaction with specific molecular targets. The hydroxyl groups and the tetrahydropyrimido[1,2-a]purin-10-one core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
8-hydroxy-guanosine: A similar compound with a guanine base and hydroxyl groups, known for its role in DNA repair and oxidative stress response.
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione: Another related compound with similar structural features and biological activities.
Uniqueness
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one is unique due to its specific combination of hydroxyl groups and the tetrahydropyrimido[1,2-a]purin-10-one core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H17N5O5 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H17N5O5/c19-4-7-6(20)3-9(23-7)17-5-15-10-11(17)16-13-14-2-1-8(21)18(13)12(10)22/h5-9,19-21H,1-4H2,(H,14,16)/t6-,7+,8?,9+/m0/s1 |
InChI Key |
INAGNQRTDPXONR-QRDCSKFFSA-N |
Isomeric SMILES |
C1CNC2=NC3=C(C(=O)N2C1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
C1CNC2=NC3=C(C(=O)N2C1O)N=CN3C4CC(C(O4)CO)O |
Origin of Product |
United States |
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